molecular formula C11H19N B102523 1-Adamantanemethylamine CAS No. 17768-41-1

1-Adamantanemethylamine

Cat. No. B102523
CAS RN: 17768-41-1
M. Wt: 165.27 g/mol
InChI Key: XSOHXMFFSKTSIT-UHFFFAOYSA-N
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Description

1-Adamantanemethylamine is a large amine that appears as a clear, colorless to very slightly yellow liquid . It is also known by the synonym 1-(Aminomethyl)adamantane .


Synthesis Analysis

1-Adamantylamine can be used as a reactant to synthesize adamantyl ureas by reacting with isocyanates in the presence of triethylamine . It can also be used to synthesize N-(1-adamantyl)-2-chloroacetamide from chloroacetyl chloride in the presence of potassium carbonate .


Molecular Structure Analysis

The molecular formula of 1-Adamantanemethylamine is C11H19N . The molecular weight is 165.28 .


Chemical Reactions Analysis

1-Adamantanemethylamine is a large amine present on the wall of 6,7-diaminoquinoxaline . The thermodynamic complex formation constant of 1-adamantanemethylamine was studied .


Physical And Chemical Properties Analysis

1-Adamantanemethylamine has a density of 1.0±0.1 g/cm³ . Its boiling point is 229.4±8.0 °C at 760 mmHg . The vapor pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.6±3.0 kJ/mol . The flash point is 87.9±13.3 °C .

Scientific Research Applications

Pharmacology

1-Adamantanemethylamine: has been explored in pharmacology for its potential to modify the pharmacokinetic properties of drugs. It is known to enhance lipophilicity, which can improve drug delivery and efficacy . For instance, it has been studied for its role in the development of antiviral drugs similar to Amantadine .

Materials Science

In materials science, 1-Adamantanemethylamine is utilized as a building block for creating advanced materials with unique properties. Its cage-like structure is beneficial in the formation of polymers and nanocomposites , which are used in various applications ranging from coatings to electronic devices .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is particularly useful in the synthesis of adamantane derivatives , which are compounds with a wide range of applications due to their stability and unique structural features .

Analytical Chemistry

1-Adamantanemethylamine: is involved in analytical chemistry as a reagent for the quantification and analysis of various chemical compounds. Its strong amine group can form complexes with other molecules, aiding in their detection and measurement .

Biochemistry

In biochemistry, the adamantane structure of 1-Adamantanemethylamine is significant for studying protein interactions and enzyme kinetics . It can act as an inhibitor or a substrate mimic to probe the function of biological molecules .

Environmental Science

The environmental applications of 1-Adamantanemethylamine include its use in environmental remediation . Its chemical properties allow it to bind with pollutants, facilitating their removal from various ecosystems .

Nanotechnology

1-Adamantanemethylamine: is instrumental in nanotechnology for the creation of drug delivery systems such as liposomes and dendrimers. Its ability to be functionalized makes it a key component in the design of targeted delivery vehicles .

Chemical Engineering

In chemical engineering, 1-Adamantanemethylamine is used to develop processes and catalysts . Its robust structure can withstand harsh conditions, making it suitable for use in reactors and other industrial applications .

Safety and Hazards

1-Adamantanemethylamine is considered hazardous. It is classified as a combustible liquid, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping cool .

Mechanism of Action

Target of Action

1-Adamantanemethylamine, also known as Rimantadine, primarily targets the M2 protein , an ion channel of the influenza A virus . This protein plays a crucial role in the virus’s life cycle and is essential for the viral replication process .

Mode of Action

The compound interacts with its target by blocking the M2 ion channel . This blockage prevents the uptake of protons into the interior of the virus, which is required for the acid-promoted viral uncoating (decapsidation) process . This interaction and the resulting changes inhibit the uncoating process of the virus, thereby disrupting the viral replication .

Biochemical Pathways

It is known that the compound produces a virustatic effect early in the virus replication . By blocking the M2 ion channel, it likely disrupts several downstream effects related to the virus’s life cycle .

Pharmacokinetics

1-Adamantanemethylamine exhibits good oral absorption, with more than 90% bioavailability . It has a plasma half-life of approximately 35 hours, indicating a prolonged presence in the body . The compound has a large volume of distribution, suggesting extensive distribution into body tissues . It is also reported to have about 40% plasma protein binding .

Result of Action

The primary result of 1-Adamantanemethylamine’s action is the inhibition of viral replication, which can shorten the duration and alleviate the symptoms of influenza . It’s important to note that resistance to this compound has emerged since 2009, and it is no longer recommended for the treatment of influenza .

Action Environment

The action, efficacy, and stability of 1-Adamantanemethylamine can be influenced by various environmental factors. For instance, the compound is soluble in DMSO and has a boiling point of 248°C . It is typically stored at -20°C to maintain its stability

properties

IUPAC Name

1-adamantylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOHXMFFSKTSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170367
Record name Tricyclo(3.3.1.13,7)dec-1-ylmethylamine
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Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantanemethylamine

CAS RN

17768-41-1
Record name Tricyclo[3.3.1.13,7]decane-1-methanamine
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Record name Tricyclo(3.3.1.13,7)dec-1-ylmethylamine
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Record name 17768-41-1
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Record name Tricyclo(3.3.1.13,7)dec-1-ylmethylamine
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Synthesis routes and methods

Procedure details

To a solution of admantane-1-carboxamide (2 g, 11.17 mmol) in THF (50 mL) was added BH3.Me2S (10.2 M, 3.4 mL, 34.7 mmol) under nitrogen. The mixture was heated at reflux overnight. The solution was cooled to rt. Methanol (20 mL) was added to the solution. The mixture was concentrated under vacuum to give crude product, which was purified by chromatography on silica gel to afford (1-adamantyl)methylamine (1.09 g, 59%). 1H NMR (CDCl3, 400 MHz): δ=1.44-1.96 (m, 15H), 2.30 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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